molecular formula C8H6BrF3O2 B8667801 4-(2-Bromo-1,1,2-trifluoroethoxy)phenol CAS No. 88553-86-0

4-(2-Bromo-1,1,2-trifluoroethoxy)phenol

Cat. No.: B8667801
CAS No.: 88553-86-0
M. Wt: 271.03 g/mol
InChI Key: IYRLDLOINRKFIX-UHFFFAOYSA-N
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Description

4-(2-Bromo-1,1,2-trifluoroethoxy)phenol is a halogenated aromatic compound featuring a phenol core substituted at the para position with a 2-bromo-1,1,2-trifluoroethoxy group. This structure combines the electron-withdrawing effects of fluorine and bromine atoms with the ether linkage, conferring unique physicochemical properties. The bromine atom enhances lipophilicity and reactivity in substitution reactions, while the trifluoroethoxy group contributes to steric bulk and metabolic stability.

Properties

CAS No.

88553-86-0

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

4-(2-bromo-1,1,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H

InChI Key

IYRLDLOINRKFIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC(C(F)Br)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-Bromo-1,1,2-trifluoroethoxy)phenol with three structurally related compounds:

Property This compound 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol 1-(4-Bromo-phenyl)-2,2,2-trifluoroethylamine hydrochloride 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one
Molecular Formula C₈H₆BrF₃O₂ (inferred) C₈H₆ClF₃O₂ C₈H₇BrF₃N·HCl C₁₀H₉BrFN₃O
Molecular Weight (g/mol) ~271.03 (inferred) 226.58 298.52 286.10
XLogP3 ~3.8–4.0 (estimated) 3.4 Not reported Not reported
Hydrogen Bond Donors 1 1 2 (amine + HCl) 0
Hydrogen Bond Acceptors 5 5 4 3
Key Functional Groups Phenol, bromo-trifluoroethoxy Phenol, chloro-trifluoroethoxy Bromophenyl, trifluoroethylamine, HCl salt Bromo-fluorophenyl, triazolone, ethyl

Key Findings and Implications

Halogen Effects : Bromine increases reactivity and lipophilicity relative to chlorine, making it preferable for catalytic applications but challenging for solubility-driven designs .

Functional Group Diversity : Ethers (e.g., trifluoroethoxy) offer metabolic stability, while amines (e.g., trifluoroethylamine) enable ionic interactions critical in receptor binding .

Heterocyclic Advantages : Triazolone derivatives balance hydrogen-bonding capacity and steric effects, optimizing pharmacokinetic profiles .

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